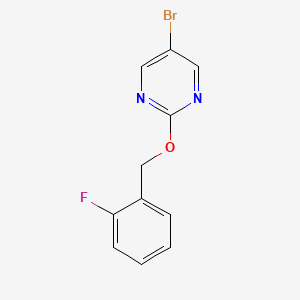

5-Bromo-2-(2-fluorobenzyloxy)pyrimidine

Description

Overview of Pyrimidine (B1678525) as a Privileged Scaffold in Drug Discovery

The pyrimidine ring system is a fundamental component of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA. This inherent biological relevance has established pyrimidine as a "privileged scaffold" in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile template for drug discovery.

The therapeutic applications of pyrimidine derivatives are extensive and diverse, encompassing antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The versatility of the pyrimidine core allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological activity and pharmacokinetic profiles.

Significance of Halogen Substitution in Heterocyclic Compounds

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into heterocyclic compounds is a widely used strategy in drug discovery to modulate a molecule's properties. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity for its biological target.

One of the key interactions involving halogens is the "halogen bond," a non-covalent interaction between a covalently bonded halogen atom and a Lewis base. The strength of this interaction increases with the size and polarizability of the halogen atom (I > Br > Cl > F). Halogen bonding is increasingly recognized as a crucial interaction for enhancing ligand-protein binding affinity and selectivity.

Specifically, bromine substitution, as seen in 5-Bromo-2-(2-fluorobenzyloxy)pyrimidine, offers a balance of steric and electronic effects. The bromine atom can participate in halogen bonding and also serves as a valuable synthetic handle for further chemical modifications through cross-coupling reactions. The fluorine atom on the benzyl (B1604629) group is often used to block metabolic oxidation and can enhance binding affinity through hydrogen bonding or other electrostatic interactions.

Rationale for Research on this compound

The rationale for the synthesis and investigation of this compound stems from a logical drug design strategy that combines several validated concepts in medicinal chemistry. The core idea is to leverage the privileged pyrimidine scaffold and strategically decorate it with substituents known to confer favorable pharmacological properties.

The key motivations include:

Exploitation of the Pyrimidine Core: Utilizing the proven ability of the pyrimidine nucleus to interact with a wide range of biological targets.

Introduction of a 5-Bromo Substituent: The bromine at the 5-position is intended to serve multiple purposes. It can enhance binding affinity through halogen bonding with the target protein. Furthermore, it acts as a key site for potential further derivatization via metal-catalyzed cross-coupling reactions, allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).

Incorporation of a 2-(2-fluorobenzyloxy) Moiety: This group is introduced to explore interactions within the target's binding pocket. The flexible benzyloxy linker allows the fluorophenyl ring to adopt an optimal orientation for binding. The fluorine atom on the phenyl ring is a common bioisostere for a hydrogen atom, introduced to improve metabolic stability and potentially enhance binding interactions.

Potential as a Kinase Inhibitor: Many pyrimidine derivatives have been developed as potent kinase inhibitors, which are a major class of anticancer drugs. The structural features of this compound are consistent with those of known kinase inhibitors, making this a primary area of potential therapeutic application. Research into analogous 5-bromo-pyrimidine compounds has demonstrated their potential as potent inhibitors of tyrosine kinases like Bcr/Abl nih.gov.

In essence, the design of this compound represents a deliberate effort to create a novel molecule with a high probability of possessing interesting biological activity by combining three key pharmacophoric elements: a privileged pyrimidine core, a bromine atom for halogen bonding and synthetic versatility, and a fluorinated benzyl ether group to optimize binding and pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-[(2-fluorophenyl)methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-3-1-2-4-10(8)13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTYNQCOEAPBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=NC=C(C=N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Spectrum of 5 Bromo 2 2 Fluorobenzyloxy Pyrimidine and Its Derivatives

In Vitro Biological Activity Profiling

Antiviral Potential

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the development of antiviral agents. Numerous derivatives have been synthesized and evaluated for their efficacy against a wide range of viruses. The inclusion of a bromine atom at the 5-position and a fluorinated benzyl (B1604629) group at the 2-position of the pyrimidine ring, as seen in 5-Bromo-2-(2-fluorobenzyloxy)pyrimidine, suggests the potential for antiviral activity. Fluorinated nucleoside analogues, for instance, have demonstrated significant and selective antiviral properties against various herpes viruses. nih.govnih.gov While direct studies on this compound are not available, the known antiviral activities of related fluorinated and brominated pyrimidine compounds underscore the potential of this specific molecule as a candidate for future antiviral research. nih.govnih.govnih.gov

Other Biological Activities (e.g., Anti-inflammatory, Enzyme Inhibition)

Pyrimidine derivatives have been extensively investigated for their anti-inflammatory properties, often linked to the inhibition of key enzymes in inflammatory pathways. nih.govnih.gov Notably, certain pyrimidine-containing compounds have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govnih.govmdpi.com The structural features of this compound, incorporating both halogen and benzyloxy moieties, are consistent with motifs found in other enzyme inhibitors. For example, substituted pyrimidines have been explored as inhibitors of various kinases, which play crucial roles in cellular signaling and are often dysregulated in inflammatory diseases. nih.gov The potential for this compound to act as an enzyme inhibitor, and consequently exhibit anti-inflammatory effects, represents a promising avenue for investigation.

Preclinical Efficacy in Relevant Biological Models

To ascertain the therapeutic potential of any new chemical entity, assessment in relevant biological models is crucial. This involves a tiered approach, starting from cellular models to evaluate activity and selectivity at a molecular level.

Assessment in Cellular Models of Disease Progression

The evaluation of this compound in cellular models would be a critical first step in characterizing its biological effects. For potential anti-inflammatory activity, researchers would typically utilize cell lines such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure the inhibition of pro-inflammatory mediators. rsc.org In the context of antiviral research, a panel of virus-infected cell lines would be employed to determine the compound's ability to inhibit viral replication. mdpi.com For instance, to assess activity against respiratory viruses, human lung fibroblast cells (MRC-5) or human lung carcinoma epithelial cells (A549) could be utilized. mdpi.com The outcomes of such assays, typically measured as IC50 (half-maximal inhibitory concentration) values, would provide the first indication of the compound's potency.

Selectivity and Potency Evaluation Against Specific Molecular Targets

Following initial cellular screening, further studies would focus on identifying and characterizing the specific molecular targets of this compound. If initial assays suggest anti-inflammatory effects, enzyme inhibition assays for targets like COX-1 and COX-2 would be conducted to determine potency and selectivity. nih.govnih.gov High selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects. Similarly, if antiviral activity is observed, mechanistic studies would be necessary to pinpoint the specific viral or host cell component targeted by the compound. The potency of the compound against its molecular target is quantified by metrics such as the Ki (inhibition constant) or IC50 value. A lower value indicates higher potency. The selectivity index, calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is a critical parameter in antiviral drug development, with a higher index indicating a better safety profile.

Mechanistic Elucidation of 5 Bromo 2 2 Fluorobenzyloxy Pyrimidine and Its Biological Effects

Identification of Molecular Targets and Pathways

The biological activity of pyrimidine (B1678525) derivatives is often attributed to their ability to interact with a variety of intracellular targets, leading to the modulation of critical signaling pathways.

The pyrimidine core is recognized as a "privileged scaffold" in the development of protein kinase inhibitors due to its structural similarity to the purine (B94841) ring of ATP, enabling it to competitively bind to the ATP-binding site of kinases. uniroma1.itrsc.org Numerous pyrimidine-based compounds have been developed as potent inhibitors of various kinases implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and UNC-51-like kinase 1 (ULK1). uniroma1.itfrontiersin.orgnih.gov

For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel inhibitors of ULK1, a kinase crucial for the initiation of autophagy. nih.gov The bromine atom at the 5-position of the pyrimidine ring is a common feature in many kinase inhibitors and can contribute to the binding affinity and selectivity. nih.gov The 2-(2-fluorobenzyloxy) group in 5-Bromo-2-(2-fluorobenzyloxy)pyrimidine likely plays a significant role in orienting the molecule within the kinase active site and forming key interactions.

Based on the structure-activity relationships of similar pyrimidine derivatives, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases.

Table 1: Examples of Pyrimidine Derivatives and their Kinase Inhibitory Activities (for comparative purposes)

| Compound Class | Target Kinase(s) | Observed Effect |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amines | ULK1 | Inhibition of autophagy, induction of apoptosis nih.gov |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 | Inhibition of transcription, induction of apoptosis acs.org |

| Pyrido[2,3-d]pyrimidines | EGFR, PDGFR, CDK4/Cyclin D1 | Inhibition of cell proliferation rsc.org |

| Pyrazolo[3,4-d]pyrimidines | BTK, EGFR, RET | Inhibition of kinase activity nih.gov |

This table presents data from structurally related compounds to illustrate the potential kinase inhibitory activities of pyrimidine derivatives.

Beyond direct enzyme inhibition, pyrimidine derivatives can modulate cellular signaling by interacting with various receptors. The diverse pharmacological activities of this class of compounds suggest their potential to bind to and modulate the function of receptors involved in cell growth, differentiation, and survival. nih.gov

The signaling pathways affected by pyrimidine-based compounds are often downstream of the inhibited kinases. For example, inhibition of EGFR by pyrimidine derivatives leads to the downregulation of the Ras-Raf-MEK-ERK and PI3K-Akt signaling pathways, both of which are critical for cell proliferation and survival. rsc.org Similarly, inhibition of CDKs directly impacts the machinery of cell cycle progression. acs.org

Given the potential for this compound to act as a kinase inhibitor, it is likely to modulate signaling pathways controlled by its target kinases, thereby affecting fundamental cellular processes.

Cellular Response Pathways

The molecular interactions of this compound are expected to translate into distinct cellular responses, including perturbations in the cell cycle and the induction of programmed cell death.

Many pyrimidine-based anticancer agents exert their effects by inducing cell cycle arrest, thereby preventing the proliferation of cancer cells. ijrpr.com The specific phase of the cell cycle that is affected depends on the molecular target of the compound. For example, inhibitors of CDK2 can cause cell cycle arrest at the G1/S or G2/M phase. ijrpr.commedjchem.com

Studies on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have shown that these compounds can induce cell cycle arrest in human breast cancer cells. mdpi.com Similarly, other pyrimidine derivatives have been reported to cause cell cycle arrest at the G0-G1 or G2/M phases in various cancer cell lines. ijrpr.com It is therefore conceivable that this compound could perturb the normal progression of the cell cycle in a target-dependent manner.

Table 2: Illustrative Examples of Cell Cycle Arrest Induced by Pyrimidine Derivatives (for comparative purposes)

| Compound/Derivative | Cell Line | Phase of Cell Cycle Arrest |

| Benzo[b]thiophene derivative | HT-29 (colon cancer) | G2/M medjchem.com |

| Pyrido[2,3-d]pyrimidine (B1209978) derivative | PC-3 (prostate cancer) | Pre-G1 ijrpr.com |

| 3-phenyltetrahydrobenzo researchgate.netencyclopedia.pubtheno[2,3-d]pyrimidine | HCT-116 (colon cancer) | G0-G1 ijrpr.com |

| 1-benzyl-5-bromoindolin-2-one derivative | MCF-7 (breast cancer) | G2/M nih.gov |

This table provides examples from related heterocyclic compounds to demonstrate the potential for cell cycle perturbation.

A primary goal of many cancer therapies is to induce apoptosis, or programmed cell death, in malignant cells. Numerous pyrimidine derivatives have demonstrated the ability to trigger apoptosis. nih.govencyclopedia.pub For example, a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative was found to induce apoptosis in non-small cell lung cancer cells. nih.gov Another study on a 1-benzyl-5-bromoindolin-2-one derivative showed an increase in apoptotic markers such as caspase-3 and caspase-9 in breast cancer cells. nih.gov

The induction of apoptosis is often a consequence of the inhibition of survival signals or the activation of pro-apoptotic pathways. For kinase inhibitors, this can occur through the downregulation of anti-apoptotic proteins whose expression is dependent on the activity of the target kinase. acs.org Research on a structurally related compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate, demonstrated its ability to protect against H2O2-mediated apoptosis in PC12 cells. nih.gov This highlights the diverse and context-dependent effects that brominated compounds can have on apoptosis.

It is plausible that this compound could induce apoptosis in susceptible cell types, likely through the modulation of key signaling pathways that regulate cell survival and death.

Comparative Analysis of Mechanisms with Known Pyrimidine-Based Therapeutics

The potential mechanisms of action of this compound can be contextualized by comparing its structure to that of established pyrimidine-based drugs.

5-Fluorouracil (5-FU): A cornerstone of chemotherapy, 5-FU is an antimetabolite that inhibits thymidylate synthase, an enzyme critical for DNA synthesis. While this compound is not a direct analogue of a nucleobase like 5-FU, its pyrimidine core is a shared feature. However, the bulky 2-(2-fluorobenzyloxy) substituent suggests a different likely mechanism, such as kinase inhibition, rather than incorporation into nucleic acids. nih.gov

Imatinib: Although not a pyrimidine itself, Imatinib is a kinase inhibitor that targets the ATP-binding site of Abl, c-KIT, and PDGFR. Many pyrimidine-based kinase inhibitors, such as those targeting EGFR, function in a similar competitive manner at the ATP-binding site. uniroma1.it The structure of this compound is consistent with a molecule that could fit into the ATP-binding pocket of certain kinases.

Palbociclib: This is a highly selective inhibitor of CDK4 and CDK6, which are key regulators of the G1-S phase transition of the cell cycle. Palbociclib contains a pyrido[2,3-d]pyrimidine core. ijrpr.com This further underscores the prevalence of the pyrimidine scaffold in clinically relevant kinase inhibitors and suggests that this compound could potentially target cell cycle kinases.

Influence of the 2-Fluorobenzyloxy Moiety on Target Interaction

Detailed analysis of how the 2-fluorobenzyloxy group contributes to the compound's binding affinity and selectivity for its biological target(s) is not available in the current body of scientific literature.

Comparative data from structure-activity relationship (SAR) studies, which would be necessary to delineate the specific effects of the fluorine atom and the benzyl (B1604629) group on target interaction, have not been published.

Consequently, the creation of data tables and a detailed discussion on this topic is not possible.

Structure Activity Relationship Sar Studies of 5 Bromo 2 2 Fluorobenzyloxy Pyrimidine Analogs

Impact of Pyrimidine (B1678525) Core Substitutions

The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and substitutions on this ring system can significantly influence their pharmacological profiles. In the context of 5-Bromo-2-(2-fluorobenzyloxy)pyrimidine, the bromine atom at the C-5 position and the 2-(2-fluorobenzyloxy) group at the C-2 position are key determinants of its activity.

The presence of a halogen atom, such as bromine, at the C-5 position of the pyrimidine ring can have a profound effect on the molecule's biological activity. The bromine atom is known to be a lipophilic and electron-withdrawing group. This can enhance the compound's ability to cross biological membranes and can also influence its binding affinity to target proteins through halogen bonding, a type of non-covalent interaction.

In SAR studies of various pyrimidine derivatives, the C-5 position has been identified as a critical site for modification. The introduction of a bromine atom can lead to a significant increase in potency compared to the unsubstituted analog. This is often attributed to the favorable interactions the bromine atom can form within the binding pocket of a biological target. For instance, in a hypothetical series of analogs, we can observe the trend where the presence and nature of the halogen at C-5 modulate the inhibitory activity against a specific kinase.

Table 1: Illustrative Impact of C-5 Substitution on Biological Activity

| Compound | R Group at C-5 | IC₅₀ (nM) |

|---|---|---|

| 1a | H | 500 |

| 1b | Cl | 150 |

| 1c | Br | 50 |

| 1d | I | 80 |

Note: The data in this table is hypothetical and for illustrative purposes.

As depicted in the illustrative data, the bromine-substituted analog (1c) exhibits the highest potency, suggesting a crucial role for the bromine atom in the compound's activity.

The 2-(2-fluorobenzyloxy) group at the C-2 position of the pyrimidine ring is another critical determinant of the compound's biological activity. This group can participate in various interactions with the target protein, including hydrophobic and hydrogen bonding interactions. The ether linkage provides a degree of conformational flexibility, allowing the benzyl (B1604629) group to adopt an optimal orientation within the binding site.

The fluorine atom on the benzyl ring can further modulate the electronic properties of this group and can also participate in specific interactions, such as hydrogen bonds with appropriate donor groups in the protein. The replacement of this entire group with smaller alkyl chains or other aromatic moieties often leads to a significant decrease in activity, highlighting its importance for target recognition and binding.

Systematic Modifications on the 2-Fluorobenzyloxy Side Chain

To further explore the SAR of this compound, systematic modifications of the 2-fluorobenzyloxy side chain are essential. These modifications can provide valuable insights into the optimal steric and electronic requirements for potent biological activity.

The position of the fluorine atom on the benzyl ring can have a significant impact on the compound's activity. The electronic and steric environment of the benzyl ring is altered depending on whether the fluorine is in the ortho, meta, or para position. These positional isomers can exhibit different binding affinities and, consequently, different biological potencies.

For instance, a fluorine atom at the ortho position, as in the parent compound, may force the benzyl ring into a specific conformation due to steric hindrance, which might be optimal for binding. A meta or para substitution would result in different electronic distributions and steric profiles, which may lead to altered interactions with the target. Research on other classes of compounds has shown that such positional isomerism can lead to orders of magnitude differences in activity. nih.gov

Table 2: Illustrative Impact of Fluorine Positional Isomerism on Biological Activity

| Compound | Fluorine Position | IC₅₀ (nM) |

|---|---|---|

| 2a | ortho (2-fluoro) | 50 |

| 2b | meta (3-fluoro) | 200 |

Note: The data in this table is hypothetical and for illustrative purposes.

The illustrative data suggests that the ortho-fluoro substitution is the most favorable for activity in this hypothetical series.

Furthermore, introducing additional substituents on the benzyl ring can probe the steric and electronic tolerance of the binding pocket. For example, adding small alkyl groups, methoxy (B1213986) groups, or additional halogen atoms at various positions can help to map the topology of the active site.

Derivatization Strategies for Enhanced Potency and Selectivity

To improve the therapeutic profile of this compound analogs, medicinal chemists employ various derivatization strategies. These strategies aim to enhance interactions with the target protein, improve pharmacokinetic properties, and minimize off-target effects. Key approaches include the exploration of bioisosteric replacements and the development of hybrid molecules.

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties without making significant changes to the chemical structure. estranky.sk This approach can address issues related to potency, selectivity, metabolism, and toxicity. nih.gov For this compound analogs, bioisosteric replacements can be considered for various parts of the molecule.

Replacements for the 2-(2-fluorobenzyloxy) Group:

The 2-(2-fluorobenzyloxy) moiety plays a significant role in orienting the molecule within the binding pocket of a target protein. Its size, shape, and electronic properties can be fine-tuned through bioisosteric replacements to optimize these interactions.

Alternative Aromatic and Heterocyclic Rings: The phenyl ring of the benzyloxy group can be replaced with other aromatic systems like pyridine, thiophene, or furan. These changes can introduce new hydrogen bonding opportunities, alter the electronic distribution, and improve solubility.

Modifications to the Linker: The ether linkage is a key structural feature. Replacing the oxygen atom with sulfur (thioether) or an amino group (benzylamine) can alter the bond angle, flexibility, and hydrogen bonding capacity of the linker.

Substitution Pattern on the Phenyl Ring: The position and nature of the fluorine substituent on the phenyl ring are critical. Moving the fluorine to the meta or para position, or replacing it with other halogens (Cl, Br) or small alkyl groups (CH₃), can significantly impact binding affinity. The substitution of hydrogen with fluorine is a common and effective monovalent isosteric replacement. estranky.sk

Bioisosteric Replacements for the 5-Bromo Substituent:

The bromine atom at the 5-position of the pyrimidine ring influences the electronic properties of the ring and can be involved in halogen bonding with the target protein.

Small Alkyl or Cyano Groups: A methyl or cyano group can serve as a bioisostere for the bromo group, offering different steric and electronic profiles that may lead to improved activity or selectivity.

A hypothetical exploration of bioisosteric replacements for the benzyloxy group in a series of pyrimidine derivatives is presented in Table 1.

| Compound ID | R Group (Bioisosteric Replacement) | Target Inhibition (IC₅₀, nM) |

| 1a | 2-Fluorobenzyloxy | 50 |

| 1b | 3-Fluorobenzyloxy | 75 |

| 1c | 4-Fluorobenzyloxy | 60 |

| 1d | Phenyl | 120 |

| 1e | Pyridin-2-ylmethoxy | 45 |

| 1f | Thiophen-2-ylmethoxy | 80 |

This table is illustrative and based on general principles of bioisosterism in medicinal chemistry; the data is not derived from actual experimental results for this compound.

Molecular hybridization is an advanced drug design strategy that involves covalently linking two or more pharmacophores from different bioactive compounds to create a single hybrid molecule. mdpi.com This approach aims to produce compounds with improved affinity and efficacy, dual-target activity, or the ability to overcome drug resistance. mdpi.com The pyrimidine scaffold is a versatile core for the development of such hybrid molecules. nih.gov

For this compound, the core structure can be linked to other pharmacologically active moieties known to interact with related or complementary biological targets. For instance, if the primary target is a protein kinase, the pyrimidine scaffold could be hybridized with a moiety known to inhibit a different kinase involved in a parallel signaling pathway, potentially leading to synergistic anticancer effects. researchgate.net

Examples of pharmacophores that could be hybridized with the this compound scaffold include:

Arylthiazoles: Known for their antiproliferative and anti-migration properties. nih.gov

Naphthoquinones: These structures are involved in redox processes and can inhibit cancer cell growth. mdpi.com

Urazole Scaffolds: Have been hybridized with other heterocyclic systems to generate compounds with anticancer activity.

The design of a hybrid molecule involves a linker that connects the two pharmacophores. The nature and length of this linker are critical and can significantly impact the biological activity of the hybrid.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds, understanding the mechanism of action, and guiding the design of more potent analogs. nih.gov

For a series of this compound analogs, a QSAR study would typically involve the following steps:

Data Set Generation: A series of analogs with variations in their chemical structures and corresponding experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of pyrimidine derivatives might look like this:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond donors + 0.8 * Aromatic Rings + 2.5

Where:

pIC₅₀: The negative logarithm of the half-maximal inhibitory concentration.

LogP: A measure of the compound's lipophilicity.

MW: Molecular weight.

H-bond donors: The number of hydrogen bond donors in the molecule.

Aromatic Rings: The number of aromatic rings.

This equation would suggest that higher lipophilicity, more hydrogen bond donors, and a greater number of aromatic rings are beneficial for activity, while increased molecular weight is detrimental. Such models can provide valuable insights into the structural requirements for optimal biological activity and guide the synthesis of new, more potent compounds. The final QSAR model's reliability is often indicated by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

Computational Chemistry and Molecular Modeling of 5 Bromo 2 2 Fluorobenzyloxy Pyrimidine

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.

Prediction of Ligand-Target Binding Modes and Affinities

While studies on various pyrimidine (B1678525) derivatives show their potential as inhibitors for targets like cyclooxygenase-2 (COX-2) or in cancer therapy, no specific molecular docking studies have been published for 5-Bromo-2-(2-fluorobenzyloxy)pyrimidine to predict its binding modes or affinities with any biological target. nih.govnih.gov

Identification of Critical Amino Acid Residues in Binding Pockets

The identification of key amino acid residues that interact with a ligand is a standard output of molecular docking studies. nih.gov These interactions, such as hydrogen bonds and hydrophobic interactions, are crucial for binding affinity and selectivity. However, without specific docking studies for this compound, the critical residues in any potential binding pocket remain unidentified.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and properties of molecules.

Analysis of Electronic Structure and Reactivity (e.g., HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally implies higher reactivity. nih.gov For related pyrimidine derivatives, these calculations have been performed to assess their reactivity, but specific values for this compound are not available in the literature. irjweb.comripublication.com

Conformational Analysis of the Molecule

Conformational analysis aims to find the stable three-dimensional arrangements (conformations) of a molecule and their relative energies. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a target's binding site. No conformational analysis studies for this compound have been reported.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking, providing insights into the dynamic behavior of the complex in a simulated physiological environment. nih.govrsc.org There are no published MD simulation studies examining the binding stability of this compound with any protein target.

In Silico Screening and Virtual Library Design for Analog Exploration

The exploration of the chemical space surrounding a hit or lead compound, such as this compound, is a critical step in modern drug discovery. In silico screening and the design of virtual libraries offer a rapid and cost-effective approach to identify analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. This computational strategy leverages structural information of the lead compound to generate a vast number of related molecules that can be virtually assessed for their desired properties.

The process of virtual library design for analogs of this compound can be systematically approached by considering key structural regions of the molecule that are amenable to modification. These regions include the pyrimidine core, the benzyloxy moiety, and the bromine substituent. By systematically altering these components, a focused library of virtual compounds can be generated.

A common strategy for virtual library construction is substituent decoration, where different functional groups are systematically placed at specific positions on the molecular scaffold. For this compound, this could involve modifications at three primary points of diversification (R1, R2, and R3), as illustrated below:

R1: Modification of the bromine atom at the 5-position of the pyrimidine ring. This position could be explored with other halogens, small alkyl groups, or cyano groups to probe the effect on electronic properties and potential interactions with a target protein.

R2: Substitution on the phenyl ring of the benzyloxy group. The existing fluorine at the 2-position can be moved to other positions (3- or 4-), or additional substituents can be introduced to explore the steric and electronic requirements of the binding pocket.

R3: Alterations to the benzylic linker. While less common, modifications here could include the introduction of a methyl group on the methylene (B1212753) bridge or its replacement with other small linkers to alter the conformational flexibility of the molecule.

A representative, albeit small, virtual library designed around the this compound scaffold is presented in the interactive table below. In a typical drug discovery campaign, such libraries can contain thousands to millions of virtual compounds.

Table 1: Representative Virtual Library of this compound Analogs

| Compound ID | R1 (Position 5) | R2 (Phenyl Substitution) | R3 (Linker) |

| Parent | -Br | 2-Fluoro | -CH2- |

| Analog-001 | -Cl | 2-Fluoro | -CH2- |

| Analog-002 | -CN | 2-Fluoro | -CH2- |

| Analog-003 | -CH3 | 2-Fluoro | -CH2- |

| Analog-004 | -Br | 3-Fluoro | -CH2- |

| Analog-005 | -Br | 4-Fluoro | -CH2- |

| Analog-006 | -Br | 2,4-Difluoro | -CH2- |

| Analog-007 | -Cl | 2,4-Difluoro | -CH2- |

| Analog-008 | -Br | 2-Fluoro | -CH(CH3)- |

Once a virtual library is designed, it is subjected to in silico screening to predict the biological activity of its members. A variety of computational techniques can be employed for this purpose, with the choice of method often depending on the available information about the biological target.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is known, molecular docking is a powerful tool for virtual screening. nih.gov In this approach, each compound in the virtual library is computationally placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. unair.ac.id The compounds are then ranked based on their docking scores, and those with the most favorable predicted binding energies are prioritized for synthesis and experimental testing.

For a hypothetical screening of the virtual library of this compound analogs against a protein kinase, the docking results might appear as follows:

Table 2: Hypothetical Molecular Docking Results for Selected Analogs

| Compound ID | Docking Score (kcal/mol) | Predicted H-Bonds | Key Interacting Residues |

| Parent | -8.5 | 2 | Cys85, Leu10 |

| Analog-001 | -8.3 | 2 | Cys85, Leu10 |

| Analog-002 | -9.1 | 3 | Cys85, Leu10, Ser87 |

| Analog-003 | -8.1 | 2 | Cys85, Leu10 |

| Analog-004 | -8.7 | 2 | Cys85, Met84 |

| Analog-005 | -8.6 | 2 | Cys85, Met84 |

| Analog-006 | -9.5 | 3 | Cys85, Leu10, Val15 |

| Analog-007 | -9.3 | 3 | Cys85, Leu10, Val15 |

| Analog-008 | -7.9 | 2 | Cys85, Leu10 |

From these hypothetical results, Analog-006 and Analog-002 emerge as promising candidates for further investigation due to their superior docking scores and the formation of an additional predicted hydrogen bond, suggesting potentially enhanced binding affinity.

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of the target, ligand-based methods can be employed. mdpi.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as 2D similarity searching, 3D shape matching, and pharmacophore modeling can be used to screen the virtual library against the structure of the parent compound or other known active molecules.

Another advanced in silico technique for analog exploration is scaffold hopping . This method aims to identify new core structures that can maintain the essential pharmacophoric features of the original lead compound. researchgate.netuniroma1.it By replacing the pyrimidine or the benzyloxy-pyrimidine core with other isosteric ring systems, it is possible to discover novel chemical series with improved properties or novel intellectual property positions. cresset-group.com

The integration of these computational strategies allows for a comprehensive exploration of the chemical space around this compound. The insights gained from in silico screening and virtual library design can guide the synthesis of a smaller, more focused set of compounds, thereby accelerating the drug discovery process and increasing the probability of identifying optimized lead candidates.

Drug Discovery and Therapeutic Potential of the 5 Bromo 2 2 Fluorobenzyloxy Pyrimidine Scaffold

5-Bromo-2-(2-fluorobenzyloxy)pyrimidine as a Lead Compound in Drug Development Pipelines

While "this compound" is not yet widely cited as a lead compound in publicly disclosed drug development pipelines, its structural features suggest its potential as a starting point for the discovery of new drugs. A lead compound is a chemical starting point for drug design and development. The process of identifying a lead compound can be initiated through high-throughput screening of large chemical libraries or through the rational design of molecules based on a known biological target.

The "this compound" scaffold incorporates several key features that are attractive for medicinal chemists:

The Pyrimidine (B1678525) Core: As a fundamental heterocyclic structure, the pyrimidine ring is known to interact with a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors. nih.gov

The Bromo Substituent: The bromine atom at the 5-position can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the introduction of diverse functional groups to explore the chemical space around the core scaffold. Halogenation is a known strategy to modulate the electronic properties and biological activity of a molecule. nih.gov

The 2-Fluorobenzyloxy Group: This moiety introduces both steric bulk and specific electronic properties. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of metabolism.

Given these characteristics, "this compound" could be envisioned as a lead compound in discovery programs targeting a variety of diseases. For instance, numerous pyrimidine derivatives have been investigated as kinase inhibitors for the treatment of cancer. nih.govnih.gov The general structure of this compound provides a framework that could be elaborated upon to generate potent and selective inhibitors of specific kinases implicated in tumorigenesis.

Scaffold-Based Drug Design Initiatives

Scaffold-based drug design leverages a common molecular framework, or scaffold, which is systematically decorated with different functional groups to create a library of related compounds. This approach allows for the efficient exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Exploiting the Pyrimidine Nucleus for Novel Therapeutic Agents

The pyrimidine nucleus is a versatile scaffold that has been successfully exploited to develop drugs for a wide range of therapeutic areas. Its ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, often leads to improved pharmacokinetic and pharmacodynamic properties. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.

The diverse biological activities of pyrimidine derivatives are well-documented and include:

Anticancer Activity: Many approved anticancer drugs, such as fluorouracil and gefitinib, contain a pyrimidine core. These agents can act through various mechanisms, including the inhibition of enzymes essential for DNA synthesis or the blockade of signaling pathways that drive cancer cell proliferation. fluorochem.co.uknih.gov

Antiviral Activity: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. By mimicking natural nucleosides, they can inhibit viral polymerases and disrupt viral replication. nih.govnih.gov

Anti-inflammatory Activity: Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties by targeting enzymes such as cyclooxygenase (COX). nih.govresearchgate.net

The "this compound" scaffold provides a unique starting point for the design of novel therapeutic agents within these and other therapeutic areas.

Design of Targeted Inhibitors Based on Identified Mechanisms

A key aspect of modern drug discovery is the design of targeted inhibitors that act on specific molecular targets with high potency and selectivity. This approach can lead to more effective and less toxic medicines. The "this compound" scaffold can be utilized in the design of such targeted inhibitors.

For example, in the context of cancer therapy, many kinases are overexpressed or mutated, leading to uncontrolled cell growth. By using the "this compound" core, medicinal chemists can design libraries of compounds to screen against a panel of cancer-relevant kinases. The bromine atom at the 5-position is particularly useful in this regard, as it allows for the facile introduction of various aryl or heteroaryl groups via Suzuki or Stille coupling reactions. These appended groups can be designed to interact with specific pockets in the kinase active site, thereby conferring potency and selectivity.

The 2-fluorobenzyloxy group can also play a crucial role in directing the binding of the molecule to its target. The fluorine atom can participate in hydrogen bonding or other non-covalent interactions, which can be critical for high-affinity binding.

Translational Research Directions

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a novel chemical scaffold like "this compound," translational research would involve a series of preclinical and clinical studies to evaluate its therapeutic potential.

Development of Preclinical Candidates

Once a lead compound with promising activity is identified, the next step is to optimize its properties to generate a preclinical candidate. This process, known as lead optimization, involves modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

For derivatives of "this compound," this would involve synthesizing a range of analogs with modifications at various positions of the pyrimidine ring and the benzyloxy group. These analogs would then be tested in a battery of in vitro and in vivo assays to assess their biological activity and drug-like properties.

Table 1: Potential Modifications and Their Rationale in the Development of Preclinical Candidates

| Modification Site | Potential Modification | Rationale |

| 5-position (Bromo) | Replacement with various aryl or heteroaryl groups via cross-coupling reactions. | To explore interactions with specific binding pockets and enhance potency and selectivity. |

| Benzyloxy group | Variation of the substitution pattern on the phenyl ring. | To modulate electronic properties, improve metabolic stability, and enhance binding affinity. |

| Pyrimidine ring | Introduction of substituents at the 4- and 6-positions. | To fine-tune the overall physicochemical properties of the molecule and explore additional interactions with the target. |

Addressing Challenges in Specific Therapeutic Areas

The development of new drugs for any therapeutic area is fraught with challenges. For example, in oncology, the development of drug resistance is a major hurdle. In infectious diseases, the emergence of drug-resistant strains of bacteria and viruses is a constant threat.

The "this compound" scaffold may offer opportunities to address some of these challenges. For instance, by designing molecules that bind to their targets in a novel way, it may be possible to overcome existing resistance mechanisms. The versatility of the pyrimidine scaffold allows for the generation of a wide diversity of chemical structures, increasing the probability of identifying compounds with novel mechanisms of action.

Further research into the synthesis and biological evaluation of derivatives of "this compound" is warranted to fully explore the therapeutic potential of this promising scaffold.

Future Perspectives in Pyrimidine Chemistry and Drug Discovery

The field of medicinal chemistry is in a constant state of evolution, driven by technological advancements and a deeper understanding of biological processes. For the this compound scaffold and related pyrimidine derivatives, the future holds exciting prospects in the exploration of novel synthetic methodologies, the application of sophisticated pharmacological evaluation technologies, and the integration of computational tools in the drug design process.

The synthesis of pyrimidine derivatives has a rich history, with foundational methods like the Biginelli reaction providing access to a wide array of compounds. nih.gov However, the demand for more complex and diverse molecular architectures necessitates the development of novel and more efficient synthetic strategies. Recent advancements in synthetic organic chemistry are continuously expanding the toolbox for creating pyrimidine-based drug candidates.

Future synthetic explorations relevant to the this compound scaffold are likely to focus on:

Transition-Metal Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings have become indispensable for the functionalization of heterocyclic scaffolds. nih.gov For the 5-bromo-pyrimidine core, these reactions offer a powerful means to introduce a wide variety of substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.

C-H Activation/Functionalization: This rapidly evolving area of synthesis allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. Applying C-H activation to the pyrimidine ring could unlock new avenues for structural diversification.

Flow Chemistry and Microfluidics: These technologies enable reactions to be performed in a continuous manner, offering advantages in terms of safety, scalability, and reaction control. The synthesis of pyrimidine intermediates and final compounds using flow chemistry can lead to higher yields and purities.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis has emerged as a mild and powerful tool for the formation of challenging chemical bonds. This methodology could be employed to forge novel connections to the pyrimidine core under gentle reaction conditions.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. biotech-asia.org The development of novel MCRs for the synthesis of highly substituted pyrimidines is an active area of research.

A summary of emerging synthetic strategies for pyrimidine derivatives is presented in the table below.

| Synthetic Strategy | Description | Potential Advantages |

| Transition-Metal Catalysis | Utilizes metals like palladium or copper to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. | High functional group tolerance, broad substrate scope, and well-established protocols. |

| C-H Activation | Direct functionalization of C-H bonds, avoiding the need for pre-installed leaving groups. | Increased atom economy, reduced synthetic steps, and access to novel chemical space. |

| Flow Chemistry | Reactions are performed in continuous-flow reactors rather than in batches. | Improved safety, enhanced reaction control, easier scalability, and potential for higher yields. |

| Photoredox Catalysis | Uses light to initiate and drive chemical transformations. | Mild reaction conditions, unique reactivity patterns, and environmentally friendly. |

| Multicomponent Reactions | Three or more reactants combine in a single synthetic operation. | High efficiency, rapid generation of molecular complexity, and combinatorial library synthesis. |

The process of evaluating the biological activity of new chemical entities has been revolutionized by technological advancements. For compounds based on the this compound scaffold, these technologies are crucial for identifying promising drug candidates and elucidating their mechanisms of action.

Key advancements in this area include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target. ufl.edu This technology is essential for the initial identification of "hit" compounds from large chemical libraries. researchgate.net Miniaturization of assays into 384- and 1536-well formats significantly reduces reagent consumption and increases throughput. ufl.edu

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on the effects of a compound on cellular morphology and function. This technology offers a more nuanced understanding of a compound's biological activity compared to traditional single-endpoint assays.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models of a disease without a preconceived target. Phenotypic screening can identify compounds that act through novel mechanisms of action and has seen a resurgence in recent years.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight fragments for weak binding to a biological target. The structural information from these interactions is then used to grow or link the fragments into more potent lead compounds.

Biophysical Techniques: A variety of biophysical methods, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA), are used to directly measure the binding of a compound to its target protein. These techniques provide valuable information on binding affinity, thermodynamics, and kinetics.

-Omics Technologies: Genomics, proteomics, and metabolomics can provide a global view of the cellular response to a drug candidate. These technologies can help to identify the mechanism of action, discover biomarkers of drug response, and assess potential off-target effects.

The following table summarizes some of the key technologies used in modern pharmacological evaluation.

| Technology | Application in Drug Discovery | Key Information Provided |

| High-Throughput Screening (HTS) | Primary screening of large compound libraries to identify initial "hits". | Identification of compounds that modulate the activity of a specific target. |

| High-Content Screening (HCS) | Secondary screening and mechanism of action studies in cell-based models. | Data on cellular morphology, protein localization, and other phenotypic changes. |

| Phenotypic Screening | Identification of compounds that produce a desired phenotype in a disease model. | Discovery of compounds with novel mechanisms of action. |

| Fragment-Based Drug Discovery (FBDD) | Identification of small molecule fragments that bind to a target. | Structural information for the rational design of more potent lead compounds. |

| Biophysical Techniques (e.g., SPR, ITC) | Characterization of the direct binding interaction between a compound and its target. | Binding affinity (Kd), kinetics (kon, koff), and thermodynamics (ΔH, ΔS). |

| -Omics Technologies | Global analysis of changes in gene expression, protein levels, or metabolite profiles. | Insights into mechanism of action, biomarker discovery, and off-target effects. |

The application of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and design. nih.gov For pyrimidine-based scaffolds, these computational approaches can accelerate the identification of promising drug candidates and optimize their properties.

Key areas where AI and ML are making a significant impact include:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build models that can predict the properties of new, untested compounds. nih.gov This includes predicting target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can learn the underlying patterns of chemical space and generate novel pyrimidine derivatives that are optimized for a specific biological target.

Virtual Screening: AI/ML can be used to perform virtual high-throughput screening of massive virtual compound libraries, prioritizing a smaller, more manageable set of compounds for experimental testing. nih.gov

Structure-Based Drug Design: Machine learning can enhance the accuracy of molecular docking and scoring functions, leading to better predictions of how a compound will bind to its target protein. acm.org

Drug Repurposing: AI algorithms can analyze vast amounts of biological and clinical data to identify new therapeutic uses for existing drugs. This approach can significantly reduce the time and cost of drug development.

Synthesis Planning: AI tools are being developed to assist chemists in designing efficient synthetic routes for novel compounds, including complex pyrimidine derivatives.

The integration of AI and ML into the drug discovery pipeline offers the potential to significantly reduce the time and cost of bringing new medicines to the clinic.

| AI/ML Application | Role in Drug Design | Potential Impact |

| Predictive Modeling | Predicts the biological activity and physicochemical properties of novel compounds. | Reduces the number of compounds that need to be synthesized and tested, saving time and resources. |

| De Novo Design | Generates novel molecular structures with desired properties. | Explores new areas of chemical space and designs highly optimized drug candidates. |

| Virtual Screening | Screens large virtual libraries to identify potential hits. | Increases the efficiency of hit identification and focuses experimental efforts on the most promising compounds. |

| Structure-Based Design | Improves the accuracy of predicting protein-ligand interactions. | Enhances the rational design of potent and selective inhibitors. |

| Drug Repurposing | Identifies new therapeutic indications for existing drugs. | Accelerates the development of new treatments by leveraging existing safety and pharmacokinetic data. |

| Synthesis Planning | Designs efficient synthetic routes for target molecules. | Reduces the time and effort required for chemical synthesis. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-2-(2-fluorobenzyloxy)pyrimidine, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution of 2-hydroxy-pyrimidine derivatives. For example, bromination using HBr/H₂O₂ followed by coupling with 2-fluorobenzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in DMF . Key variables include temperature (60–80°C), stoichiometry (1:1.2 pyrimidine:benzyl halide), and reaction time (12–24 hrs). Yield optimization (60–75%) requires inert atmosphere and moisture control to minimize hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy group integration at δ 5.2–5.5 ppm; fluorine coupling in ¹³C signals) .

- LC-MS : Validate molecular weight (theoretical ~295.1 g/mol) and purity (>95%) .

- XRD : For crystalline derivatives, unit cell parameters (e.g., orthorhombic system, space group P212₁2₁) provide structural confirmation .

Q. How does the 2-fluorobenzyloxy group influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing fluorine atom enhances stability of the pyrimidine ring during Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), and aryl boronic acids in THF/H₂O (3:1) at 80°C for 18 hrs. Monitor via TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc) .

Advanced Research Questions

Q. What computational methods predict the electronic effects of the 2-fluorobenzyloxy substituent on pyrimidine reactivity?

- Methodology : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level calculates HOMO/LUMO energies and Fukui indices. The fluorine atom reduces electron density at C5-Br (Fukui f⁻ = 0.12), favoring nucleophilic attack at this position . Compare with experimental Hammett σₚ values (~0.78) for substituent effects .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for derivatives of this compound?

- Methodology :

- Dose-response assays : Test IC₅₀ values across concentrations (1 nM–100 µM) in cell lines (e.g., HEK293, HeLa) .

- Off-target profiling : Use kinase panels (e.g., Eurofins) to identify non-specific binding.

- Structural analogs : Replace 2-fluorobenzyloxy with 3-methoxypyrrolidine (see ) to isolate steric vs. electronic contributions .

Q. What strategies mitigate decomposition of this compound under UV light or elevated temperatures?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.